2-(Methoxymethyl)furan
Overview
Description
2-(Methoxymethyl)furan is an organic compound that belongs to the furan family. It is a colorless liquid that has a sweet and fruity odor. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Biobased Polyester Synthesis : 2,5-Bis(hydroxymethyl)furan, a related compound, has been used for enzymatically polymerizing biobased furan polyesters. This process involves a three-stage method and results in novel biobased furan polyesters with desirable physical properties (Jiang et al., 2014).
Organometallic Reactions : The reaction of [(2-furyl)methoxymethylene]pentacarbonylchromium with acetylenes, which produces furan and phenol, demonstrates the role of furan derivatives in constructing new aromatic nuclei (Mccallum et al., 1988).
Conversion to Levulinate Esters : A method for converting biomass-derived furan to methyl levulinate, a platform molecule, via acid-catalysis, has been developed. This process involves transforming furan into 2-methoxymethyl-furan and then converting it to methyl levulinate (Zhang et al., 2019).
Antioxidant Activity in Plant Foods : 5-(Methoxymethyl)furan-2-carbaldehyde, a derivative, is formed during the extraction of phenolics in plants. It exhibits antioxidant activity and is important in understanding the phenolic content and antioxidant activities of plant foods (Chen et al., 2014).
Polymer, Fuel, and Chemical Production : 5-Hydroxymethylfurfural (HMF) and its derivatives, like 2,5-bis(methoxymethyl)furan, are important for the production of polymers, fuels, and chemicals from plant biomass. They offer a sustainable alternative to non-renewable hydrocarbon sources (Chernyshev et al., 2017).
Cancer Research : Certain 3-arylaminobenzofuran derivatives, including ones with 2-methoxy/ethoxycarbonyl groups, have shown significant antiproliferative activity against cancer cells and potential for cancer treatment (Romagnoli et al., 2015).
Enzyme-Catalyzed Oxidations : Enzymes can catalyze the oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA), a compound important for the production of biobased polymers. This demonstrates the potential of enzymatic processes in sustainable chemistry (Dijkman et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a furanic derivative, and furanic compounds are known for their reactivity . .
Mode of Action
Furanic compounds are generally known for their reactivity
Biochemical Pathways
Furanic compounds are known to be involved in various biological transformations . For instance, furfural, a furanic compound, can be bioconverted to 2,5-diformylfuran . The specific pathways affected by 2-(Methoxymethyl)furan remain to be identified.
Biochemical Analysis
Biochemical Properties
2-(Methoxymethyl)furan plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may further interact with cellular macromolecules such as DNA, proteins, and lipids . These interactions can result in various biochemical outcomes, including enzyme inhibition or activation, and the modulation of metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the concentration and exposure duration. At lower concentrations, this compound can modulate cell signaling pathways, influencing gene expression and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and detoxification pathways . At higher concentrations, this compound may induce cytotoxic effects, leading to cell death through mechanisms such as apoptosis or necrosis. The compound’s impact on cell function is also evident in its ability to alter mitochondrial function, thereby affecting cellular energy metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules within the cell. One of the primary mechanisms is the binding of this compound to cytochrome P450 enzymes, leading to the formation of reactive oxygen species (ROS) and other reactive intermediates . These reactive species can cause oxidative damage to cellular components, including lipids, proteins, and DNA. Additionally, this compound can modulate the activity of transcription factors, thereby influencing gene expression and cellular responses to stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can undergo oxidative degradation, leading to the formation of various degradation products . These degradation products may have distinct biological activities, further complicating the temporal effects of the compound. Long-term exposure to this compound has been associated with persistent oxidative stress and alterations in cellular homeostasis.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be metabolized efficiently by the liver . At higher doses, this compound can induce toxic effects, including liver damage, oxidative stress, and genotoxicity . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. These findings highlight the importance of dose-dependent studies to understand the safety and efficacy of this compound in biological systems.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes oxidative metabolism, leading to the formation of reactive intermediates and metabolites . These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The metabolic flux of this compound can influence the levels of key metabolites, impacting cellular metabolism and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can interact with intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also dependent on its physicochemical properties, such as lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Post-translational modifications and targeting signals may direct this compound to specific organelles, affecting its activity and function. The localization of this compound within subcellular compartments can have significant implications for its biological effects and mechanisms of action.
Properties
IUPAC Name |
2-(methoxymethyl)furan | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-7-5-6-3-2-4-8-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANSPRKOWQQXPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065581 | |
Record name | Furan, 2-(methoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear to yellow liquid; Airy, roasted coffee aroma | |
Record name | Furfuryl methyl ether | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1511/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
134.00 to 135.00 °C. @ 760.00 mm Hg | |
Record name | 2-(Methoxymethyl)furan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034247 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; Soluble in ether, Soluble (in ethanol) | |
Record name | Furfuryl methyl ether | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1511/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.013-1.019 | |
Record name | Furfuryl methyl ether | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1511/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
13679-46-4 | |
Record name | 2-(Methoxymethyl)furan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13679-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furfuryl methyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013679464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Methoxymethyl)furan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35554 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Furan, 2-(methoxymethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Furan, 2-(methoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methoxymethyl)furan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.782 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | FURFURYL METHYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRM754RXFN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-(Methoxymethyl)furan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034247 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Furfuryl methyl ether (2-(Methoxymethyl)furan) according to current research?
A: Furfuryl methyl ether (FME) is primarily investigated as a potential bio-based fuel component. [] It can be produced through the catalytic reductive etherification of furfural, a platform chemical derived from renewable resources. [] Additionally, FME is a significant volatile compound found in various coffee products. Its concentration is influenced by the type of coffee and the brewing method used. []
Q2: How does water hardness affect the presence of Furfuryl methyl ether in brewed coffee?
A: Studies indicate that water hardness can influence the concentration of volatile compounds, including FME, in brewed coffee. Specifically, medium hard water has been shown to yield the highest number of volatile compounds, with FME being one of them. [, ] This suggests that the mineral content of water plays a role in extracting and retaining these flavor compounds during the brewing process.
Q3: Are there any known toxicological concerns related to Furfuryl methyl ether?
A3: While the provided research focuses on FME's applications as a fuel and its presence in food, toxicological information is limited within these studies. Further research is necessary to thoroughly evaluate its safety profile and potential adverse effects.
Q4: What catalytic processes are relevant to Furfuryl methyl ether production?
A: The production of FME from furfural involves a catalytic reductive etherification reaction. [] This process often utilizes heterogeneous catalysts, with palladium on charcoal exhibiting promising selectivity towards FME formation. [] The choice of catalyst and reaction conditions significantly influences the yield and selectivity of FME production.
Q5: Can the structure of Furfuryl methyl ether be modified to enhance its properties for specific applications?
A: While the provided research doesn't directly explore structural modifications of FME, it highlights that the fungistatic activity of nitrofuran derivatives, a class of compounds structurally related to FME, is influenced by their substituents. [] This suggests that modifying the FME structure could potentially alter its properties and enhance its suitability for specific applications.
Q6: How stable is Furfuryl methyl ether under different conditions?
A6: The research papers primarily focus on FME production and its presence in coffee. Information regarding its stability under various conditions, such as temperature, pH, or exposure to light, is not extensively discussed. Further investigation is needed to understand its stability profile and potential degradation pathways.
Q7: What analytical techniques are commonly employed to identify and quantify Furfuryl methyl ether?
A: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for analyzing volatile compounds, including FME, in complex mixtures like coffee. [] Headspace liquid-phase micro-extraction (HS-LPME) can be employed as a pre-treatment method to extract and concentrate FME before GC-MS analysis. []
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